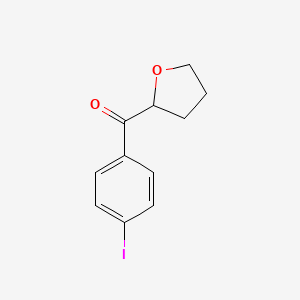

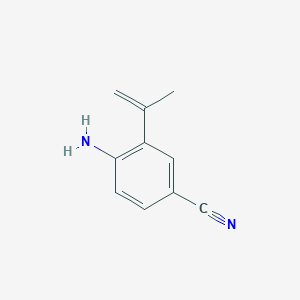

4-Amino-3-(prop-1-en-2-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

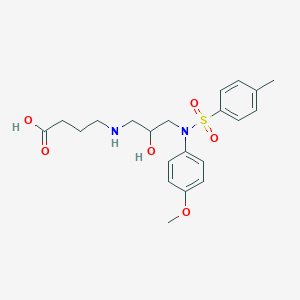

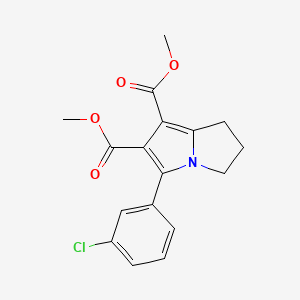

4-Amino-3-(prop-1-en-2-yl)benzonitrile is a chemical compound with the CAS Number: 2169590-17-2 . It has a molecular weight of 158.2 and its molecular formula is C10H10N2. It is available in oil form .

Molecular Structure Analysis

The InChI code for 4-amino-3-(prop-1-en-2-yl)benzonitrile hydrochloride is 1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

4-Amino-3-(prop-1-en-2-yl)benzonitrile is an oil at room temperature . The hydrochloride version of this compound is a powder . Both compounds should be stored at room temperature .Scientific Research Applications

Antiproliferative Activities

“4-Amino-3-(prop-1-en-2-yl)benzonitrile” derivatives have been studied for their antiproliferative effects, particularly in the context of breast cancer cells. These compounds have shown significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the low nanomolar range. They also exhibit potent activity in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, indicating their potential as therapeutic agents against aggressive forms of breast cancer .

Tubulin Polymerization Inhibition

Related compounds have been designed to inhibit tubulin assembly, an essential process for cell division. By interacting at the colchicine-binding site on tubulin, these derivatives can effectively reduce tubulin polymerization, which could lead to the development of new anticancer drugs that target the mitotic spindle .

Synthesis of β-Enaminones

β-Enaminones are important intermediates in organic synthesis and can be used to create a variety of bioactive heterocycles. The structure of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” allows for its use in the chemoselective synthesis of β-enaminones under metal-free conditions, which is a more environmentally friendly approach compared to traditional methods .

Antiviral and Anti-HIV Activities

Indole derivatives, which share structural similarities with “4-Amino-3-(prop-1-en-2-yl)benzonitrile,” have been reported to possess antiviral and anti-HIV activities. These compounds can inhibit a broad range of RNA and DNA viruses, making them valuable for the development of new antiviral therapies .

Anticancer Potential

Compounds structurally related to “4-Amino-3-(prop-1-en-2-yl)benzonitrile” have been synthesized and evaluated for their anticancer activity against various cell lines. These studies provide a foundation for the potential use of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” in the development of new anticancer agents .

Crystal Structure Analysis

The compound’s derivatives have been used in crystal structure analysis to understand the metal coordination and distribution of weak interactions. This information is crucial for the design of new materials and the study of their properties .

Safety And Hazards

The safety information for 4-Amino-3-(prop-1-en-2-yl)benzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes refer to specific hazards related to the compound. For example, H302 refers to the compound being harmful if swallowed, and H315 means it causes skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

properties

IUPAC Name |

4-amino-3-prop-1-en-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDRGLDYCBGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(prop-1-en-2-yl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)

![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurine-2,6-dione](/img/structure/B2758827.png)

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)